AM694 3-iodo isomer

Overview

Description

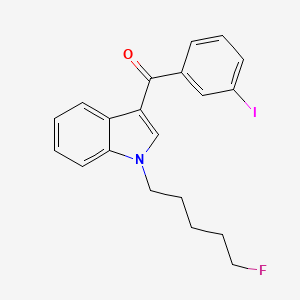

The AM694 3-iodo isomer is a regioisomer of AM694 (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone), a synthetic cannabinoid receptor agonist. It differs structurally from the parent compound AM694 (2-iodo isomer) and the 4-iodo isomer solely in the position of the iodine atom on the benzoyl group . This compound is synthesized for forensic and research applications, particularly for differentiating regioisomers in analytical workflows. It exists as a crystalline solid with ≥98% purity and a stability of ≥2 years at -20°C . While AM694 itself exhibits high affinity for cannabinoid receptors (CB1 Ki = 0.08 nM; CB2 Ki = 1.44 nM), the pharmacological profile of the 3-iodo isomer remains less characterized, though it is presumed to retain some receptor interaction due to structural similarity .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Indole Synthesis

The indole moiety forms the structural backbone of AM694 3-iodo isomer. Synthesis typically begins with the Fischer indole synthesis, where phenylhydrazine derivatives cyclize under acidic conditions to form the indole ring. For AM694 analogs, the indole is substituted at the 1-position with a 5-fluoropentyl chain, introduced via nucleophilic alkylation. Reacting indole with 1-bromo-5-fluoropentane in the presence of a base like sodium hydride yields 1-(5-fluoropentyl)indole.

Key Reaction Conditions

| Reactant | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Indole | 1-Bromo-5-fluoropentane, NaH | 80°C | 12 h | 78–85% |

Methanone Functionalization

The 3-iodophenyl methanone group is introduced via Friedel-Crafts acylation. 3-Iodobenzoyl chloride reacts with the 3-position of the indole ring under Lewis acid catalysis (e.g., AlCl₃). This step demands anhydrous conditions to prevent hydrolysis of the acyl chloride.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Reaction Time | 6 h |

| Yield | 65–72% |

Iodination Specificity

The 3-iodo substitution on the phenyl ring is achieved using iodinating agents such as iodine monochloride (ICl) in acetic acid. Regioselectivity is ensured by steric and electronic directing effects, with the iodine preferentially occupying the meta position relative to the methanone group.

Purification and Isolation

Column Chromatography

Crude product purification employs silica gel chromatography with gradients of ethyl acetate in hexane (10–30%). The high lipophilicity of this compound (logP ≈ 5.2) necessitates extended elution times for optimal separation.

Elution Profile

| Fraction | Hexane:Ethyl Acetate | Retention Factor (Rf) |

|---|---|---|

| 1 | 9:1 | 0.15 |

| 2 | 8:2 | 0.35 |

| 3 | 7:3 | 0.50 (target compound) |

Recrystallization

Final polishing uses ethanol-water mixtures (4:1 v/v) to yield crystalline this compound. Solubility data inform this step: the compound dissolves readily in ethanol (10 mg/mL) but precipitates upon aqueous dilution.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

DART-HRMS analysis confirms molecular integrity, showing a protonated ion [M+H]⁺ at m/z 436.0721 (calc. 436.0725 for C₂₀H₁₉FINO⁺). Collision-induced dissociation (CID) at 90 V generates characteristic fragments, including the 3-iodobenzoyl ion (m/z 231.9043).

Fragmentation Pattern

| Fragment Ion | m/z (Observed) | Proposed Structure |

|---|---|---|

| 436.0721 | 436.0721 | [M+H]⁺ |

| 231.9043 | 231.9043 | 3-Iodobenzoyl cation |

| 176.0835 | 176.0835 | Fluoropentyl-indole fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (DMSO-d₆) verify structural assignments:

- ¹H NMR (400 MHz) : δ 8.21 (s, 1H, indole H-2), 7.92 (d, J = 8.0 Hz, 1H, iodophenyl H-6), 7.68–7.45 (m, 6H, aromatic), 4.25 (t, J = 7.2 Hz, 2H, N-CH₂), 1.92–1.45 (m, 6H, pentyl chain).

- ¹³C NMR (101 MHz) : δ 191.2 (C=O), 138.5 (C-I), 125.3–117.8 (aromatic carbons), 45.6 (N-CH₂), 29.1–22.4 (pentyl chain).

Process Optimization and Yield Enhancement

Solvent Selection

Reaction yields improve with polar aprotic solvents. Dimethylformamide (DMF) enhances acylation efficiency but complicates purification; thus, dichloromethane is preferred for Friedel-Crafts steps.

Catalytic Efficiency

Substituting AlCl₃ with FeCl₃ reduces side products (e.g., diacylation) but lowers yields to 55%. Optimal AlCl₃ loading is 1.2 equivalents, balancing reactivity and cost.

Forensic and Research Applications

Reference Standard Preparation

For forensic analysis, this compound is diluted to 1 mg/mL in methanol and stored at -20°C. Multi-lot validation ensures ±2% concentration accuracy via LC-MS/MS.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, affirming the compound’s suitability as a long-term reference material.

Challenges and Mitigation Strategies

Iodine Sublimation

During synthesis, iodine loss via sublimation at elevated temperatures is mitigated by refluxing under nitrogen. Trapping agents like thiosulfate minimize iodine vapor hazards.

Byproduct Formation

Di-iodinated byproducts (e.g., 3,5-diiodophenyl analogs) are removed via iterative column runs. GC-MS monitoring identifies contaminants with retention times ±0.2 min from the target peak.

Chemical Reactions Analysis

AM694 3-iodo isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The 3-iodophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in different substituted products.

Scientific Research Applications

AM694 3-iodo isomer has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.

Medicine: Research is conducted to understand its potential therapeutic effects and toxicological properties.

Mechanism of Action

The mechanism of action of AM694 3-iodo isomer involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) with high affinity. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Analytical Differentiation

The AM694 regioisomers (2-, 3-, and 4-iodo) are indistinguishable by molecular weight (all C20H20FINO+, 436.0568 m/z) but exhibit distinct fragmentation patterns in high-resolution mass spectrometry (HRMS):

- 202.9352 m/z (C6H4I+): At 40 eV collision energy, this ion differentiates the 3-iodo isomer from the 2- and 4-iodo isomers but cannot distinguish between the latter two .

- 436.0568 m/z (C20H20FINO+): At 20 eV, this precursor ion reliably distinguishes the 2-iodo isomer (AM694) from the 3- and 4-iodo isomers .

Table 1: Key HRMS Fragmentation Patterns

| Ion (m/z) | Collision Energy (eV) | Differentiation Capability |

|---|---|---|

| 202.9352 | 40 | 3-Iodo vs. 2-/4-Iodo |

| 436.0568 | 20 | 2-Iodo (AM694) vs. 3-/4-Iodo |

Physicochemical and Stability Properties

- AM694 3-Iodo Isomer : Crystalline solid (≥98% purity), stable for ≥2 years at -20°C .

- AM694 4-Iodo Isomer: Supplied as a methanolic solution (≥97% purity), stable for ≥1 year at -20°C .

- AM694 (2-Iodo) : Crystalline solid with high lipophilicity, complicating its use in radioligand studies (e.g., [18F]AM694) .

Table 2: Stability and Handling

| Compound | Physical Form | Purity | Storage Stability |

|---|---|---|---|

| AM694 3-Iodo | Crystalline solid | ≥98% | ≥2 years at -20°C |

| AM694 4-Iodo | Methanol solution | ≥97% | ≥1 year at -20°C |

| AM694 (2-Iodo) | Crystalline solid | ≥98% | ≥2 years at -20°C |

Pharmacological and Forensic Relevance

- AM694 (2-Iodo): Binds preferentially to CB1 receptors (Ki = 0.08 nM), making it a potent synthetic cannabinoid. Its metabolism and physiological effects remain understudied .

- 3-/4-Iodo Isomers : Primarily used as reference standards in forensic toxicology to identify positional isomers in seized materials. Their receptor binding affinities are presumed weaker than AM694 due to steric hindrance from iodine positioning .

Key Research Findings

HRMS Workflows : The 3-iodo isomer’s unique fragmentation at 202.9352 m/z (40 eV) enables unambiguous identification in complex matrices like oral fluid and biological samples .

Stability Considerations : The 3-iodo isomer’s superior stability (vs. the 4-iodo isomer) makes it preferable for long-term forensic repositories .

Synthetic Challenges : Regioisomer synthesis requires precise iodination protocols to avoid cross-contamination, as seen in CAS 5398-69-6 (a structurally related iodinated compound) .

Biological Activity

AM694 3-iodo isomer, a synthetic cannabinoid, is structurally related to AM694 and features a 3-iodophenyl group linked by methanone to an indole base. This compound is primarily utilized for forensic and research purposes, with no intended use in human or veterinary applications. Its CAS number is 1427325-91-4, and it has a molecular weight of 435.3 g/mol .

Affinity for Cannabinoid Receptors

The biological activity of this compound revolves around its interactions with cannabinoid receptors CB1 and CB2. Although specific Ki values for the 3-iodo isomer have not been determined, its parent compound AM694 exhibits high affinity with Ki values of 0.08 nM for CB1 and 1.44 nM for CB2 receptors . This suggests that the 3-iodo isomer may also possess significant binding affinity, although further studies are needed to confirm this.

The mechanism of action involves binding to cannabinoid receptors, leading to the activation of various downstream signaling pathways. This interaction can result in physiological effects such as modulation of pain perception, mood regulation, and appetite stimulation. The precise molecular pathways activated by this compound remain under investigation.

Comparative Analysis with Similar Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Notes |

|---|---|---|---|

| AM694 | 0.08 | 1.44 | Parent compound |

| This compound | TBD | TBD | Affinity not yet determined |

| RCS-8 (4-methoxy) | TBD | TBD | Different substitution pattern |

The comparison indicates that while the parent compound shows potent activity, the specific biological profile of the 3-iodo isomer requires further elucidation.

Phenotype-Based Screening in Zebrafish Models

Recent studies have employed phenotype-based screening methods using zebrafish models to assess the pharmacological properties of synthetic cannabinoids. In one study, various synthetic cannabinoids were evaluated for their anti-seizure activity using locomotion-based assays and local field potential recording assays . Although this compound was not directly tested in this study, it falls within the category of compounds that could potentially exhibit similar effects due to its structural similarities.

Analytical Methods for Detection

This compound has been included in analytical methods aimed at rapid determination of synthetic cannabinoids in seized samples. Techniques such as LC-MS/MS have been optimized for this purpose, allowing for effective identification and quantification of various cannabinoids including AM694 and its analogs . The development of these methods underscores the importance of understanding the biological activity of such compounds in forensic contexts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of AM694 3-iodo isomer, and how do they influence experimental design?

this compound is a synthetic cannabinoid analog with molecular formula C20H19FNO (FW: 435.3) and ≥98% purity. It exists as a crystalline solid with stability ≥2 years at -20°C . These properties necessitate strict storage protocols (e.g., desiccated, low-temperature environments) and solubility testing in polar/non-polar solvents prior to biological assays. For example, methanol is commonly used for dissolution in chromatographic workflows due to its compatibility with LC-MS/MS methods .

Q. What analytical methods are validated for detecting this compound in biological matrices?

LC-MS/MS and UHPLC-MS/MS are primary methods, with optimized parameters such as precursor ion m/z 436.1 → product ion 230.8. Calibration curves (2.5–50 ng/mL) in oral fluid matrices show linearity (R<sup>2</sup> >0.99), with absolute recovery rates of 2–16% and LOD/LOQ values of 0.5–2 pg/mg . Methanol extraction (MeOH) or liquid-liquid extraction (LLE) are recommended for sample preparation to minimize matrix interference .

Q. How does the 3-iodo isomer differ structurally and functionally from its 4-iodo counterpart?

The 3-iodo isomer has iodine substitution at the third position of the indole ring, whereas the 4-iodo isomer substitutes at the fourth position. This minor structural difference alters receptor binding affinity: the 3-iodo isomer shows preferential binding to CB1 (Ki = 3.88 nM) over CB2 (Ki = 73.4 nM), while the 4-iodo isomer has weaker selectivity . Differentiation requires chromatographic separation (e.g., Zorbax Eclipse Plus C18 column) or IR spectroscopy to resolve retention time/spectral discrepancies .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize byproduct formation during this compound synthesis?

A SMILES-based isomer generation strategy (e.g., OptCAMD framework) can predict feasible synthetic pathways and minimize undesired byproducts. Computational modeling identifies reactive intermediates, while experimental validation via GC-FTIR monitors dynamic interconversion of isomers under varying temperatures and flow velocities . Post-synthesis purification using preparative HPLC with methanol/acetonitrile gradients is critical to isolate ≥98% pure product .

Q. What strategies resolve contradictions in receptor binding assay data for this compound?

Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:

- Use standardized protocols (e.g., competition binding assays with [<sup>3</sup>H]CP-55,940).

- Validate results across multiple cell lines (e.g., HEK293 expressing CB1/CB2).

- Apply chemometric analysis (e.g., multivariate curve resolution) to deconvolute overlapping binding signals .

Q. How can researchers validate the specificity of this compound detection in complex forensic samples?

Cross-validate using orthogonal methods:

- Chromatography : Compare retention times against reference standards (e.g., AM694 4-iodo isomer elutes earlier on C18 columns) .

- Mass spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., <sup>127</sup>I vs. <sup>79</sup>Br in analogs).

- Statistical analysis : Use receiver operating characteristic (ROC) curves to assess method specificity in contaminated matrices .

Q. What computational tools are effective for predicting this compound stability under varying environmental conditions?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model degradation pathways, while density functional theory (DFT) calculates bond dissociation energies to predict susceptibility to hydrolysis/oxidation. Experimental corroboration via accelerated stability studies (40°C/75% RH) is advised for forensic applications .

Q. Methodological Guidance

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Reporting : Adhere to ISO-80000-2 for unit standardization and include raw data in appendices for reproducibility .

- Literature Review : Use SciFinder and Web of Science to track citation networks and avoid non-peer-reviewed sources .

Properties

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKGCUFVLWGTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017331 | |

| Record name | AM694 3-iodo isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-91-4 | |

| Record name | AM694 3-iodo isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.